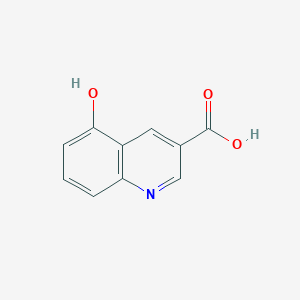

5-Hydroxyquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

5-hydroxyquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-3-1-2-8-7(9)4-6(5-11-8)10(13)14/h1-5,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZUCCGYBXJMDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726447 |

Source

|

| Record name | 5-Oxo-1,5-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911108-90-2 |

Source

|

| Record name | 5-Oxo-1,5-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinoline Scaffold and the Significance of Hydroxyquinoline Carboxylic Acids

An In-depth Technical Guide to Hydroxyquinoline Carboxylic Acids for Researchers and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science. Its rigid structure and versatile substitution patterns have made it a "privileged scaffold," appearing in a vast array of biologically active compounds and functional materials.[1] Among the numerous quinoline derivatives, the hydroxyquinoline carboxylic acids represent a particularly important class. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group imparts unique physicochemical properties, including the ability to chelate metals, participate in hydrogen bonding, and exist in various tautomeric forms. These characteristics are central to their diverse biological activities, which span antimicrobial, anticancer, and enzyme-inhibiting properties.[2][3]

This guide focuses on the synthesis, characterization, and application of hydroxyquinoline carboxylic acids. While the query specifically mentioned 5-Hydroxyquinoline-3-carboxylic acid , it is crucial for the scientific community to note that this particular isomer is not widely reported in peer-reviewed literature and does not have a readily assigned CAS number in major chemical databases. In contrast, other isomers are well-documented and commercially available. For instance:

-

4-Hydroxyquinoline-3-carboxylic acid is registered under CAS Number 34785-11-0 .

-

8-Hydroxy-5-quinolinecarboxylic acid is identified by CAS Number 5852-78-8 .[4]

-

3-Hydroxyquinoline-4-carboxylic acid has the CAS Number 118-13-8 .[5]

Therefore, this technical guide will provide a comprehensive overview of the hydroxyquinoline carboxylic acid class by drawing upon the extensive research conducted on these more established isomers. The principles, protocols, and applications discussed herein provide a robust framework that can be logically extended to the investigation of less-common derivatives like 5-hydroxyquinoline-3-carboxylic acid.

PART 1: Physicochemical Properties and Analytical Characterization

The precise positioning of the hydroxyl and carboxylic acid groups on the quinoline ring system dictates the molecule's electronic properties, solubility, and interaction with biological targets. Understanding these properties is fundamental to designing experiments and interpreting results.

Comparative Physicochemical Data

The properties of hydroxyquinoline carboxylic acids can vary significantly with their substitution patterns. The table below summarizes key data for several prominent isomers, all sharing the same molecular formula and weight.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Hydroxyquinoline-3-carboxylic acid | 34785-11-0 | C₁₀H₇NO₃ | 189.17 | 268-273 |

| 8-Hydroxy-5-quinolinecarboxylic acid | 5852-78-8 | C₁₀H₇NO₃ | 189.17 | Not specified |

| 3-Hydroxyquinoline-4-carboxylic acid | 118-13-8 | C₁₀H₇NO₃ | 189.17 | Not specified |

| 8-Hydroxy-2-quinolinecarboxylic acid | 1571-30-8 | C₁₀H₇NO₃ | 189.17 | Not specified |

Data compiled from various chemical supplier and database sources.[4][5][6]

A critical feature of these compounds, particularly the 4-hydroxy derivatives, is the existence of keto-enol tautomerism. The 4-hydroxyquinoline form is in equilibrium with its 4-quinolone tautomer. This equilibrium can be influenced by the solvent and solid-state packing, which has significant implications for the molecule's reactivity and spectroscopic signature.[7] Solid-state and solution NMR studies have been instrumental in characterizing these tautomeric and zwitterionic forms.[8]

Analytical Characterization Workflow

Ensuring the identity, purity, and stability of a synthesized compound is a non-negotiable aspect of scientific integrity. A multi-pronged analytical approach is required.

Diagram: Standard Analytical Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 8-Hydroxy-5-quinolinecarboxylic acid | C10H7NO3 | CID 459617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Quinolinecarboxylic acid, 8-hydroxy- | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 5-Hydroxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyquinoline-3-carboxylic acid represents a significant, albeit under-characterized, member of the quinoline carboxylic acid family. This class of compounds is of high interest in medicinal chemistry, forming the backbone of numerous therapeutic agents. While extensive literature exists for isomers such as 8-hydroxyquinoline and 4-hydroxyquinoline-3-carboxylic acid, the 5-hydroxy-3-carboxy isomer remains less explored. This guide provides a comprehensive analysis of its molecular structure, leveraging foundational chemical principles, predictive spectroscopic analysis, and comparative data from closely related analogues. We will elucidate its structural features, propose a robust synthetic pathway, discuss its likely biological significance based on its functional group orientation, and explore potential structure-activity relationships. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this specific scaffold.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, renowned for its ability to interact with a diverse range of biological targets. The fusion of a benzene ring with a pyridine ring creates a rigid, aromatic, and electron-deficient heterocyclic system that is amenable to extensive functionalization. When combined with a carboxylic acid moiety, these molecules, such as the famed fluoroquinolone antibiotics, gain potent biological activities. The addition of a hydroxyl group introduces new possibilities for hydrogen bonding and, critically, metal chelation, which is a key mechanism of action for many quinoline-based drugs.

The specific placement of the hydroxyl (-OH) and carboxylic acid (-COOH) groups dictates the molecule's physicochemical properties and its pharmacological profile. This guide focuses specifically on the 5-Hydroxyquinoline-3-carboxylic acid isomer, a structure poised for unique biological interactions due to the spatial relationship between its hydrogen-bonding donor/acceptor groups and the quinoline nitrogen.

Physicochemical and Structural Properties

While direct experimental data for this specific isomer is not widely published, we can define its core properties based on its chemical formula and the principles of organic chemistry.

| Property | Value / Identifier | Source |

| Molecular Formula | C₁₀H₇NO₃ | (Calculated) |

| Molecular Weight | 189.17 g/mol | (Calculated) |

| IUPAC Name | 5-hydroxyquinoline-3-carboxylic acid | (Standard) |

| Canonical SMILES | C1=CC2=C(C=C(C=N2)C(=O)O)C=C1O | (Standard) |

| InChI Key | (Predicted) | (Standard) |

| Appearance | Expected to be a solid, likely a light-colored powder | [1][2] |

Elucidation of the Molecular Structure

Structural confirmation of a synthesized molecule is paramount. This section details the expected spectroscopic signatures of 5-Hydroxyquinoline-3-carboxylic acid, providing a benchmark for experimental validation.

Spectroscopic Analysis (Predicted)

The following data are predicted based on established principles of NMR and IR spectroscopy and analysis of similar quinoline structures.

The IR spectrum provides a clear fingerprint of the key functional groups. The spectrum is expected to be dominated by the hydroxyl and carbonyl vibrations.[3][4]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| 3300–2500 | O–H stretch (from -COOH) | Very broad, strong | Characteristic of hydrogen-bonded carboxylic acid dimers.[4][5] |

| ~3200 | O–H stretch (from phenolic -OH) | Broad, may be masked by -COOH stretch | The phenolic hydroxyl group also participates in hydrogen bonding. |

| 1725–1700 | C=O stretch (from -COOH) | Strong, sharp | The carbonyl of the carboxylic acid is a powerful IR absorber. |

| 1620–1580 | C=C and C=N ring stretches | Medium to strong, multiple bands | Typical for the aromatic quinoline system. |

| 1320–1210 | C–O stretch (from -COOH and phenol) | Medium, broad | Associated with the C-O bonds of both the acid and phenol groups.[3] |

The proton NMR spectrum will reveal the electronic environment of each hydrogen on the quinoline ring. Protons on the pyridine ring (H-2, H-4) are expected to be significantly downfield due to the deshielding effect of the electronegative nitrogen atom. All shifts are predicted for a DMSO-d₆ solvent, which is typical for this class of compound.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 9.2 – 9.0 | d (doublet) | J ≈ 2.0 Hz | Adjacent to nitrogen and ortho to the C-3 carboxyl group; deshielded. Coupled to H-4. |

| H-4 | 8.8 – 8.6 | d (doublet) | J ≈ 2.0 Hz | Adjacent to nitrogen and ortho to the C-3 carboxyl group; highly deshielded. Coupled to H-2. |

| H-6 | 7.4 – 7.2 | d (doublet) | J ≈ 7.5 Hz | Ortho to the hydroxyl group, experiencing some shielding. Coupled to H-7. |

| H-7 | 7.7 – 7.5 | t (triplet) | J ≈ 8.0 Hz | Part of the benzenoid ring, coupled to both H-6 and H-8. |

| H-8 | 7.9 – 7.7 | d (doublet) | J ≈ 8.5 Hz | Ortho to the ring fusion, deshielded relative to H-6. Coupled to H-7. |

| 5-OH | ~10.0 | br s (broad singlet) | - | Phenolic proton, chemical shift is solvent and concentration dependent. |

| 3-COOH | ~13.0 | br s (broad singlet) | - | Carboxylic acid proton, typically very downfield and broad. |

The ¹³C NMR spectrum confirms the carbon skeleton, with quaternary carbons often showing weaker signals. The carbonyl carbon and the carbon attached to the hydroxyl group are key diagnostic peaks.[6]

| Carbon | Predicted δ (ppm) | Rationale |

| C-2 | ~150 | Adjacent to nitrogen, highly deshielded. |

| C-3 | ~125 | Site of carboxyl substitution. |

| C-4 | ~140 | Adjacent to nitrogen. |

| C-4a | ~128 | Bridgehead carbon. |

| C-5 | ~155 | Attached to the electronegative hydroxyl group. |

| C-6 | ~115 | Ortho to the hydroxyl group, shielded. |

| C-7 | ~136 | Aromatic carbon. |

| C-8 | ~122 | Aromatic carbon. |

| C-8a | ~148 | Bridgehead carbon adjacent to nitrogen. |

| -COOH | ~168 | Carboxylic acid carbonyl carbon, highly deshielded.[6] |

Proposed Synthesis and Experimental Workflow

A reliable method for the synthesis of hydroxyquinolines is the Gould-Jacobs reaction .[7][8] This pathway is particularly effective for producing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with 4-quinolones. By starting with an appropriately substituted aniline—in this case, 3-aminophenol—we can direct the cyclization to produce the desired 5-hydroxyquinoline backbone.

Synthetic Pathway: Modified Gould-Jacobs Reaction

The reaction proceeds in two main stages: initial condensation of the aniline with an activated malonic ester, followed by high-temperature thermal cyclization.

Caption: Proposed synthesis of 5-Hydroxyquinoline-3-carboxylic acid via the Gould-Jacobs reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

-

Step 1: Condensation.

-

In a round-bottom flask, combine 3-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 110-120°C for 2 hours. Ethanol is evolved as the reaction proceeds.

-

Cool the reaction mixture. The resulting crude anilidomethylenemalonate intermediate may solidify upon cooling and can be used directly in the next step.

-

-

Step 2: Thermal Cyclization.

-

To the flask containing the intermediate, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether.

-

Heat the solution to a vigorous reflux (approx. 250°C) for 30-60 minutes.[9]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting intermediate is consumed.

-

Cool the reaction mixture to room temperature. The cyclized ester product should precipitate. Add hexane to facilitate further precipitation.

-

Collect the solid by vacuum filtration and wash with cold ethanol or hexane to remove the solvent.

-

-

Step 3: Saponification and Acidification.

-

Suspend the crude ethyl 5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (indicated by the solid dissolving to form the sodium salt).

-

Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is ~2-3.

-

The final product, 5-Hydroxyquinoline-3-carboxylic acid, will precipitate out of the acidic solution.

-

-

Step 4: Purification and Validation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual salts.

-

Dry the product under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or DMF/water) to obtain a purified solid.

-

Confirm the structure and purity of the final product by obtaining IR, ¹H NMR, and ¹³C NMR spectra and comparing them against the predicted data in Section 3.1. Mass spectrometry should be used to confirm the molecular weight.

-

Biological Significance and Potential Mechanism of Action

While direct biological studies on 5-hydroxyquinoline-3-carboxylic acid are scarce, the activities of its isomers provide a strong foundation for predicting its potential. Quinoline carboxylic acids are known inhibitors of various enzymes, and hydroxyquinolines are famous for their metal-chelating properties.[10][11]

Metal Chelation

The primary driver of biological activity for many hydroxyquinolines is their ability to act as chelating agents, sequestering metal ions that are essential for the function of certain enzymes, particularly in microbes and cancer cells.[10] The 5-hydroxy isomer, like the well-studied 8-hydroxyquinoline, can form a stable bidentate complex with metal ions by coordinating through the phenolic oxygen and the quinoline nitrogen (N-1). This chelation can disrupt metalloenzyme function or facilitate the transport of ions across cell membranes, leading to cytotoxicity.

Caption: Logical flow of structure-activity relationships for the 5-hydroxyquinoline-3-carboxylic acid scaffold.

Conclusion and Future Outlook

5-Hydroxyquinoline-3-carboxylic acid is a compelling chemical entity that stands at the intersection of well-established pharmacophores. While it remains under-characterized in the scientific literature, its structure strongly suggests potential for significant biological activity, likely driven by metal chelation. This guide provides a comprehensive theoretical framework for its molecular structure, a plausible and robust synthetic route, and a clear rationale for its potential applications in drug development. The predictive spectroscopic data and detailed protocols furnished herein offer a practical starting point for researchers to synthesize, validate, and begin the exploration of this promising molecule. Future work should focus on the experimental execution of the proposed synthesis, a thorough biological screening against microbial and cancer cell lines, and mechanistic studies to confirm the role of metal chelation in its activity.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

-

University of California, Davis. (n.d.). IR: carboxylic acids. Chemistry LibreTexts. [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

-

Ukrainets, I. V., et al. (2010). Study of a structure-diuretic activity relationship in a series of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amides. ResearchGate. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0 [sigmaaldrich.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. wikiwand.com [wikiwand.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buy 8-Hydroxyquinoline-5-carboxylic acid hydrochloride | 878779-63-6 [smolecule.com]

- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Hydroxyquinoline-3-carboxylic Acid

This guide provides a comprehensive overview of the synthetic pathways leading to 5-hydroxyquinoline-3-carboxylic acid, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. The narrative emphasizes the chemical rationale behind the chosen synthetic strategies, focusing on achieving regioselectivity and optimizing reaction conditions.

Introduction: The Significance of the 5-Hydroxyquinoline-3-carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific functionalization with a hydroxyl group at the 5-position and a carboxylic acid at the 3-position imparts unique physicochemical properties, influencing the molecule's biological activity and potential as a drug candidate. This guide will delve into the primary synthetic routes for this valuable compound, with a focus on the well-established Gould-Jacobs reaction, addressing the critical challenge of regioselectivity.

The Predominant Synthetic Pathway: A Multi-Step Approach Utilizing the Gould-Jacobs Reaction

The most logical and widely applicable method for the synthesis of the quinoline-3-carboxylic acid framework is the Gould-Jacobs reaction.[1] This reaction sequence involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization, and subsequent hydrolysis of the ester.[1] For the synthesis of 5-hydroxyquinoline-3-carboxylic acid, the starting aniline is m-aminophenol.

However, the use of a meta-substituted aniline such as m-aminophenol introduces a significant challenge: the cyclization step can proceed to either of the two ortho positions relative to the amino group, potentially leading to a mixture of the desired 5-hydroxy and the undesired 7-hydroxy regioisomers. To overcome this, a protecting group strategy is employed for the hydroxyl group of m-aminophenol. This strategy not only prevents unwanted side reactions but also can sterically or electronically influence the direction of the cyclization to favor the formation of the 5-hydroxy isomer.

A plausible and efficient multi-step synthesis is outlined below:

Overall Synthetic Scheme:

A multi-step synthesis of 5-hydroxyquinoline-3-carboxylic acid.

Step 1: Protection of m-Aminophenol

The initial and crucial step is the protection of the phenolic hydroxyl group of m-aminophenol. The choice of the protecting group is critical; it must be stable to the conditions of the subsequent condensation and cyclization steps (neutral to slightly acidic and high temperatures) and be readily removable under conditions that do not affect the quinoline core. The benzyl group is a suitable choice, as it is stable under these conditions and can be removed by hydrogenolysis.

Experimental Protocol: Benzylation of m-Aminophenol

-

To a solution of m-aminophenol (1 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq.).

-

To this suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 3-(benzyloxy)aniline.

Step 2: Condensation with Diethyl Ethoxymethylenemalonate (DEEM)

The protected m-aminophenol is then condensed with diethyl ethoxymethylenemalonate (DEEM). This reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol.[1]

Experimental Protocol: Condensation of 3-(Benzyloxy)aniline with DEEM

-

A mixture of 3-(benzyloxy)aniline (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated, typically without a solvent, at a temperature of 100-130°C for 1-2 hours.[2]

-

The progress of the reaction can be monitored by observing the cessation of ethanol evolution.

-

The resulting crude diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate can be used in the next step without further purification.

Step 3: Thermal Cyclization

This is the key ring-forming step of the Gould-Jacobs reaction. The condensation product is heated to a high temperature (typically >250°C) to induce an intramolecular 6-electron electrocyclization.[3] This step is often carried out in a high-boiling inert solvent like diphenyl ether or Dowtherm A to achieve the necessary temperature and ensure even heating.[3] Microwave-assisted heating has also been shown to significantly reduce reaction times and improve yields in some cases.[4] The presence of the bulky benzyloxy group at the 3-position is expected to sterically hinder cyclization at the C2 position of the aniline ring, thus favoring cyclization at the C6 position to yield the desired 5-substituted quinoline.

Experimental Protocol: Thermal Cyclization

-

The crude diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate is dissolved in a high-boiling solvent such as diphenyl ether.

-

The solution is heated to reflux (around 250-260°C) for 30-60 minutes.[3]

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, which should cause the product, ethyl 5-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate, to precipitate.

-

A non-polar solvent like hexane can be added to aid precipitation.

-

The solid product is collected by filtration, washed with the non-polar solvent to remove the high-boiling solvent, and dried.

Quantitative Data for Analogous Cyclization Reactions

| Starting Aniline | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | Microwave, 300°C, 5 min | 47 | [4] |

| Substituted Anilines | Substituted Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates | Conventional heating in diphenyl ether | up to 95 | [3] |

Step 4: Saponification of the Ester

The ethyl ester of the quinoline derivative is hydrolyzed to the corresponding carboxylic acid using a strong base, typically sodium hydroxide.[5]

Experimental Protocol: Saponification

-

The ethyl 5-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[5]

-

The mixture is heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

The reaction mixture is then cooled to room temperature and filtered to remove any insoluble impurities.

-

The filtrate is acidified with a strong acid, such as 2N HCl, to a pH of approximately 4.[5]

-

The precipitated 5-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried.

Step 5: Deprotection of the Hydroxyl Group

The final step is the removal of the benzyl protecting group to unveil the 5-hydroxy functionality. This is typically achieved by catalytic hydrogenolysis.

Experimental Protocol: Debenzylation

-

The 5-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is dissolved in a suitable solvent, such as ethanol or methanol.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield the final product, 5-hydroxyquinoline-3-carboxylic acid.

Alternative Synthetic Strategies

While the protected Gould-Jacobs approach is a robust method, other classical quinoline syntheses could potentially be adapted for the synthesis of 5-hydroxyquinoline-3-carboxylic acid.

-

Friedländer Annulation: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[6] For the target molecule, this would require a suitably substituted 2-amino-6-hydroxybenzaldehyde or benzophenone, which may not be readily available.

-

Combes Quinoline Synthesis: This reaction involves the condensation of an aniline with a β-diketone under acidic conditions.[7] While effective for producing 2,4-disubstituted quinolines, its application for the synthesis of 3-carboxyquinolines is less direct.

-

Doebner-von Miller Reaction: This reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines.[8] Similar to the Skraup synthesis, it is a powerful method for quinoline synthesis but may present challenges in introducing the 3-carboxylic acid group with high regioselectivity.

Modern Synthetic Approaches

Recent advances in organic synthesis offer potential alternative routes that may provide improved efficiency and selectivity.

-

C-H Functionalization: The direct carboxylation of a pre-formed 5-hydroxyquinoline at the C3 position via a C-H activation strategy is an attractive, though challenging, modern approach.[9]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the Gould-Jacobs reaction, often leading to higher yields and shorter reaction times.[10]

Conclusion

The synthesis of 5-hydroxyquinoline-3-carboxylic acid is most reliably achieved through a multi-step sequence centered around the Gould-Jacobs reaction. The key to a successful synthesis lies in the strategic use of a protecting group for the hydroxyl moiety of the starting m-aminophenol to control the regioselectivity of the thermal cyclization step. While classical methods provide a solid foundation, the exploration of modern synthetic techniques such as microwave-assisted reactions and C-H functionalization may offer more efficient and atom-economical routes to this important heterocyclic scaffold in the future. This guide provides the fundamental principles and practical protocols to enable researchers to successfully synthesize and further explore the potential of 5-hydroxyquinoline-3-carboxylic acid and its derivatives.

References

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ablelab.eu [ablelab.eu]

- 5. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

biological activity of 5-Hydroxyquinoline-3-carboxylic acid

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Hydroxyquinoline-3-carboxylic Acid

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide focuses on a specific derivative, 5-Hydroxyquinoline-3-carboxylic acid, a compound that, while synthetically accessible, remains under-explored in terms of its direct biological activities. In the absence of extensive direct research, this document provides a comprehensive analysis of its potential biological functions. By synthesizing data from closely related quinoline-3-carboxylic acids and hydroxyquinoline analogues, we extrapolate the likely mechanisms of action, potential therapeutic applications, and the experimental frameworks required to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this specific chemical entity.

Introduction and Chemical Context

Quinoline and its derivatives are heterocyclic aromatic compounds that exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2] The molecule of interest, 5-Hydroxyquinoline-3-carboxylic acid (5-HQC3), combines two key pharmacophores: the quinoline-3-carboxylic acid core and a hydroxyl group at the 5-position.

-

The quinoline-3-carboxylic acid scaffold is known to interfere with various cellular processes and has been investigated for its ability to inhibit critical enzymes like protein kinase CK2 and dehydrogenases.

-

The hydroxyquinoline motif, particularly in the case of 8-hydroxyquinoline, is a well-established metal-binding pharmacophore, capable of chelating divalent metal ions. This action is often central to its mechanism for inhibiting metalloenzymes, which are crucial in many disease pathways.

While direct biological studies on 5-HQC3 are sparse, its structure suggests a strong potential for bioactivity, likely through mechanisms common to its parent chemical classes. This guide will therefore explore its predicted activities based on this established foundation.

Synthesis of 5-Hydroxyquinoline-3-carboxylic Acid

The availability of a compound is a prerequisite for its biological evaluation. A robust, multi-gram scale synthesis for 5-HQC3 has been documented, making it an accessible target for research. The synthesis proceeds via a Friedländer annulation, a classic method for quinoline synthesis.

The overall synthetic pathway is depicted below.

Caption: Synthetic workflow for 5-Hydroxyquinoline-3-carboxylic Acid.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive research into related compounds, 5-HQC3 is predicted to exhibit several key biological activities.

Anticancer Potential

The quinoline carboxylic acid framework is a recognized scaffold for antiproliferative agents. The primary mechanisms often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Predicted Mechanism of Action: 5-HQC3 likely interferes with cancer cell proliferation by inducing cell cycle arrest, preventing cells from dividing and growing. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. Furthermore, the planar quinoline structure may allow for intercalation into DNA, while the carboxylic acid and hydroxyl groups could form critical hydrogen bonds with target enzymes or receptors involved in cancer signaling pathways. The acidic nature of the carboxylic acid may also lead to preferential accumulation in the acidic microenvironment of tumors, potentially enhancing selectivity.

Supporting Data from Related Compounds: While no IC₅₀ values are available for 5-HQC3, derivatives of 2,4-disubstituted quinoline-3-carboxylic acid have demonstrated potent and selective activity against cancer cell lines.

| Compound Reference | Cell Line (Cancer Type) | IC₅₀ (µM) | Selectivity Insight |

| Compound 2f | MCF-7 (Breast) | > 50 | Low Potency |

| Compound 2l | MCF-7 (Breast) | 1.83 | High Potency |

| Compound 2f | K562 (Leukemia) | 2.01 | High Potency |

| Compound 2l | K562 (Leukemia) | 1.05 | High Potency |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.98 | Reference Drug |

This table presents data for related compounds to illustrate the potential of the quinoline-3-carboxylic acid scaffold and is not direct data for 5-HQC3.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The mechanism often involves the disruption of bacterial cell integrity or the inhibition of essential bacterial enzymes. For instance, the related isoquinoline-3-carboxylic acid has been shown to destroy bacterial cell membrane integrity, leading to cell death.

Predicted Mechanism of Action: The 5-HQC3 molecule could act as an antibacterial agent by:

-

Membrane Disruption: The planar, lipophilic quinoline core could insert into the bacterial cell membrane, disrupting its structure and leading to leakage of cellular contents.

-

Enzyme Inhibition: The molecule may inhibit key bacterial enzymes, such as DNA gyrase, which is a common target for quinolone antibiotics.

-

Metal Chelation: The hydroxyquinoline moiety can chelate essential metal ions like Fe²⁺ or Zn²⁺, depriving bacteria of necessary cofactors for enzymatic reactions.

Enzyme Inhibition

The structure of 5-HQC3 strongly suggests potential as an enzyme inhibitor, a common mechanism for quinoline-based drugs.

Metalloenzyme Inhibition: The positioning of the hydroxyl group and the quinoline nitrogen may allow 5-HQC3 to act as a bidentate ligand, chelating metal ions in the active sites of metalloenzymes. This is a proven strategy for inhibiting enzymes like matrix metalloproteinases (MMPs) or 2-oxoglutarate (2OG) oxygenases, which are implicated in cancer and other diseases.

Kinase Inhibition: Derivatives of quinoline-3-carboxylic acid have been successfully designed as inhibitors of protein kinase CK2, an enzyme that is overactive in many cancers. The carboxylic acid and other substituents on the quinoline ring form key interactions within the ATP-binding pocket of the kinase.

Caption: Predicted molecular interactions of 5-HQC3 with biological targets.

Experimental Protocols for Validation

To validate the predicted biological activities of 5-HQC3, standardized in vitro assays are required.

Protocol: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of 5-HQC3 that inhibits the viability of cancer cells by 50% (IC₅₀). It measures the metabolic activity of cells, which is a proxy for cell viability.

Materials:

-

96-well cell culture plates

-

Selected cancer cell lines (e.g., MCF-7, K562)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

5-HQC3, dissolved in DMSO to create a stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Microplate reader (570 nm wavelength)

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the 5-HQC3 stock solution in culture medium. Replace the old medium with 100 µL of the medium containing the diluted compound. Include wells for vehicle control (DMSO only) and untreated control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of 5-HQC3 that prevents visible growth of a target bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

5-HQC3, dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive control (known antibiotic, e.g., Ciprofloxacin)

-

Negative control (broth only) and vehicle control (broth + DMSO)

Methodology:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the 5-HQC3 stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from each well to the next well in the same row. Discard the final 50 µL from the last column.

-

Inoculation: Dilute the standardized bacterial inoculum and add 50 µL to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of 5-HQC3 in which no visible turbidity (bacterial growth) is observed.

Future Directions and Conclusion

5-Hydroxyquinoline-3-carboxylic acid stands as a promising but unverified candidate for drug discovery. Its chemical structure, combining the quinoline-3-carboxylic acid core with a metal-chelating hydroxyl group, strongly suggests a potential for significant biological activity, particularly in the realms of oncology and infectious disease.

The immediate and most critical next step is the empirical validation of these hypotheses. The protocols outlined in this guide provide a clear roadmap for initiating this research. Future work should focus on:

-

Broad-Spectrum Screening: Testing 5-HQC3 against diverse panels of cancer cell lines and microbial pathogens to establish its activity profile.

-

Mechanism of Action Studies: If activity is confirmed, detailed mechanistic studies are required to identify its precise molecular targets.

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogues of 5-HQC3 to optimize potency and selectivity.

References

-

ResearchGate. Biologically important hydroxyquinolines and quinolinecarboxylic acids.

-

ACS Publications. Dihydroquinoline Carbamate DQS1-02 as a Prodrug of a Potent Acetylcholinesterase Inhibitor for Alzheimer's Disease Therapy.

-

BenchChem. 3-Methylquinoline-4-carboxylic Acid | Research Compound.

-

BenchChem. The Antiproliferative Potential of Quinoline Carboxylic Acids: A Technical Guide for Researchers.

-

PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.

-

PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.

-

National Institutes of Health (NIH). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC.

-

PubMed. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions.

-

PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

-

MDPI. Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid.

Sources

An In-Depth Technical Guide to 5-Hydroxyquinoline-3-carboxylic Acid Derivatives and Analogs

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this privileged class, derivatives of 5-hydroxyquinoline-3-carboxylic acid represent a compelling, albeit relatively underexplored, chemical space. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals engaged with this scaffold. We will dissect synthetic strategies, explore known mechanisms of action, detail essential experimental protocols, and analyze the structure-activity relationships that govern the biological effects of these compounds. The narrative emphasizes the causal links between molecular structure, physicochemical properties, and therapeutic potential, offering a robust framework for initiating or advancing research programs in this area.

The Quinoline Scaffold: A Foundation of Therapeutic Success

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif present in a wide array of natural products and synthetic drugs.[1] Its rigid structure and versatile substitution patterns allow for precise three-dimensional arrangements of functional groups, enabling interactions with a multitude of biological targets. This has led to the development of quinoline-based drugs with diverse pharmacological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[2][3] The 3-carboxylic acid moiety, in particular, is a key feature in many quinolone antibiotics and other enzyme inhibitors, often serving as a critical anchor for binding to target proteins.[4]

Synthesis of the 5-Hydroxyquinoline-3-carboxylic Acid Core

The construction of the quinoline nucleus is a well-established field in organic chemistry. For the synthesis of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction is a powerful and frequently employed method.[2][5] This reaction provides a direct route to the core structure and can be adapted for the synthesis of the 5-hydroxy variant by selecting the appropriate aniline precursor.

The causality behind this synthetic choice lies in its efficiency and convergency. The reaction proceeds by condensing a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system.[1] The subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

Experimental Protocol: Synthesis via Modified Gould-Jacobs Reaction

This protocol outlines a logical and validated approach for synthesizing the 5-hydroxyquinoline-3-carboxylic acid scaffold.

Objective: To synthesize Ethyl 5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate as a precursor to the target acid.

Core Principle: This procedure adapts the Gould-Jacobs reaction, starting with 3-aminophenol to introduce the C5-hydroxyl group. The thermal cyclization is a key step, driven by the formation of a stable aromatic system.

Materials:

-

3-Aminophenol

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (or another high-boiling point solvent)

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

-

Step 1: Condensation.

-

In a round-bottom flask, combine 3-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 110-120 °C for 1-2 hours with stirring. The reaction progress can be monitored by TLC, observing the consumption of the starting materials.

-

Rationale: This step forms the key anilinomethylenemalonate intermediate through nucleophilic substitution of the ethoxy group of DEEM by the amino group of 3-aminophenol.

-

-

Step 2: Cyclization.

-

To the flask containing the intermediate from Step 1, add a high-boiling solvent such as diphenyl ether.

-

Heat the mixture to a vigorous reflux (approximately 250 °C) for 30-60 minutes.

-

Rationale: The high temperature provides the activation energy needed for the intramolecular 6-electron cyclization, which forms the quinolone ring. This is an irreversible and thermodynamically favorable step.

-

Upon cooling, the product, ethyl 5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, should precipitate. The mixture can be diluted with a non-polar solvent like hexane to enhance precipitation.

-

-

Step 3: Hydrolysis (Saponification).

-

Collect the crude product from Step 2 by filtration and wash with hexane.

-

Suspend the solid in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed. TLC can be used to monitor the disappearance of the starting ester.

-

Rationale: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of the carboxylate salt. This is a standard saponification reaction.

-

-

Step 4: Acidification and Isolation.

-

Cool the reaction mixture in an ice bath.

-

Slowly acidify with concentrated HCl until the pH is acidic (pH ~2-3).

-

The target compound, 5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water to remove excess acid and salts, and dry under vacuum.

-

-

Validation & Characterization:

-

The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

-

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the 5-hydroxyquinoline-3-carboxylic acid core.

Key Biological Targets and Mechanisms of Action

While the specific bioactivities of 5-hydroxyquinoline-3-carboxylic acid derivatives are not as extensively documented as other quinoline classes, the broader family of quinoline-3-carboxylic acids has been shown to target several key enzymes involved in cellular proliferation and survival.

Inhibition of Protein Kinase CK2

Protein kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells, where it plays a pro-oncogenic role by phosphorylating numerous substrates involved in cell growth, proliferation, and apoptosis suppression. Several studies have identified quinoline-3-carboxylic acid derivatives as inhibitors of CK2, with some compounds exhibiting IC₅₀ values in the submicromolar to low micromolar range.[4][6]

Mechanism: These inhibitors typically act as ATP-competitive inhibitors. The quinoline scaffold occupies the adenine-binding region of the ATP pocket, while the carboxylic acid group forms crucial hydrogen bonds with key residues in the active site, such as those in the hinge region. Modifications to the quinoline ring can extend into other parts of the active site, allowing for the exploitation of hydrophobic interactions to increase potency and selectivity.[6]

Disruption of de Novo Pyrimidine Synthesis

The de novo pyrimidine synthesis pathway is essential for the production of nucleotides required for DNA and RNA synthesis. This pathway is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleic acid precursors. One of the key enzymes in this pathway is dihydroorotate dehydrogenase (DHODH) . Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and ultimately, cell death. Quinoline carboxylic acids have been identified as potent inhibitors of this enzyme.

Signaling Pathway and Downstream Effects:

The inhibition of DHODH by a 5-hydroxyquinoline-3-carboxylic acid analog would trigger a cascade of events. The immediate effect is the depletion of the intracellular pool of orotate, a precursor for UMP, UTP, and CTP. This nucleotide starvation leads to a halt in DNA and RNA synthesis, causing S-phase cell cycle arrest. This cellular stress can activate tumor suppressor pathways, such as p53, leading to apoptosis.

Caption: The inhibitory effect of a quinoline analog on the pyrimidine synthesis pathway.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline carboxylic acids is highly dependent on the substitution pattern around the core scaffold. Based on studies of related compounds, we can infer key SAR principles for the 5-hydroxyquinoline-3-carboxylic acid class:

-

The Carboxylic Acid (C3): This group is often essential for activity, acting as a key hydrogen bond donor and acceptor to anchor the molecule in the active site of target enzymes.[1]

-

The Hydroxyl Group (C5): The 5-OH group can participate in hydrogen bonding interactions, potentially increasing affinity for the target. Its presence also influences the electronic properties and solubility of the molecule.

-

Substituents at C2 and C7: These positions are often tolerant of a variety of substituents. Bulky hydrophobic groups at C2 can enhance activity by occupying hydrophobic pockets in enzyme active sites. Substituents at C7 can be used to modulate pharmacokinetic properties or introduce additional interactions.[5]

Quantitative Data and Biological Evaluation

While specific data for a wide range of 5-hydroxyquinoline-3-carboxylic acid derivatives is limited in the public domain, the following table presents representative data for related quinoline carboxylic acids to illustrate the potential potency of this class.

| Compound Class | Target/Assay | IC₅₀ / Activity | Reference |

| Quinoline-3-carboxylic acid derivative | Protein Kinase CK2 | 0.65 - 18.2 µM | [4][6] |

| 2,4-disubstituted quinoline-3-carboxylic acid | MCF-7 cancer cell line | Micromolar inhibition | [1] |

| 4-hydroxyquinoline-3-carboxylic acid derivative | HepG2 & HCT116 cell lines | IC₅₀: 7.7 - 14.2 µg/ml | [2] |

| 8-hydroxy-5-nitroquinoline | Human cancer cell lines | 5-10 fold more potent than clioquinol | [3] |

Key Experimental Protocols

To evaluate the biological activity of novel 5-hydroxyquinoline-3-carboxylic acid derivatives, a series of standardized in vitro assays are required.

Protocol 1: DHODH Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against recombinant human DHODH.

Principle: This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. A decrease in the rate of DCIP reduction indicates enzyme inhibition.

Materials:

-

Recombinant human DHODH

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0)

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10

-

Test compound dissolved in DMSO

-

96-well microplate

-

Microplate spectrophotometer

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Reaction Mixture Preparation: In a 96-well plate, add 2 µL of the test compound dilutions (and DMSO as a vehicle control) to appropriate wells.

-

Enzyme Addition: Add 178 µL of DHODH enzyme solution (at a pre-determined optimal concentration) to each well.

-

Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a substrate mix containing DHO, DCIP, and CoQ10. Initiate the reaction by adding 20 µL of this mix to each well.

-

Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., every 30 seconds for 10 minutes).

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effect of a test compound on a cancer cell line.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the purple formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Pharmacokinetic Considerations

For any compound class to be considered for drug development, a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial. For quinoline carboxylic acids, key considerations include:

-

Absorption: The carboxylic acid group can lead to variable oral bioavailability depending on its pKa and the pH of the gastrointestinal tract. Prodrug strategies, such as esterification, are sometimes employed to improve absorption.

-

Distribution: Many quinoline derivatives are highly protein-bound in plasma, which can affect their distribution into tissues.

-

Metabolism: The quinoline ring is susceptible to metabolism by cytochrome P450 enzymes, often through oxidation.

-

Excretion: Excretion can occur via both renal and fecal routes.

In silico ADME prediction tools can be valuable for early-stage assessment of these properties.

Future Directions and Challenges

The 5-hydroxyquinoline-3-carboxylic acid scaffold holds significant promise for the development of novel therapeutic agents, particularly in oncology. Key challenges and future directions include:

-

Expansion of the Chemical Space: There is a clear need for the synthesis and biological evaluation of a broader range of derivatives to build a comprehensive SAR.

-

Target Identification and Validation: While targets like CK2 and DHODH are likely, further studies are needed to confirm the primary mechanism of action for this specific subclass and to identify other potential targets.

-

Optimization of Pharmacokinetic Properties: A key challenge will be to optimize the ADME profile of lead compounds to ensure they are suitable for in vivo studies and potential clinical development.

-

Selectivity Profiling: As with any kinase or enzyme inhibitor, ensuring selectivity for the intended target over other related proteins is critical to minimize off-target effects and potential toxicity.

By systematically addressing these challenges, the full therapeutic potential of 5-hydroxyquinoline-3-carboxylic acid derivatives can be unlocked.

References

-

Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (1979). Journal of Medicinal Chemistry. [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

-

Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). ResearchGate. [Link]

Sources

- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

An In-depth Technical Guide to 5-Hydroxyquinoline-3-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in drug discovery. Its rigid structure and versatile chemical handles have allowed for the development of a vast array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] Within this important class of compounds, 5-Hydroxyquinoline-3-carboxylic acid emerges as a molecule of significant interest. It combines the foundational quinoline core with two critical functional groups: a hydroxyl group at the 5-position and a carboxylic acid at the 3-position. This unique arrangement of electron-donating and -withdrawing groups, along with hydrogen bonding and metal-chelating capabilities, endows the molecule with a rich chemical profile poised for biological interaction.

This technical guide offers a comprehensive review for researchers, scientists, and drug development professionals, detailing the synthesis, chemical properties, multifaceted biological activities, and therapeutic promise of 5-Hydroxyquinoline-3-carboxylic acid and its derivatives. We will explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent, grounded in an analysis of its structure-activity relationships and mechanisms of action.

Part 1: Synthesis and Chemical Characterization

The rational synthesis and unambiguous characterization of 5-Hydroxyquinoline-3-carboxylic acid are paramount for any investigation into its biological properties. While numerous methods exist for quinoline synthesis, the Gould-Jacobs reaction provides a robust and logical pathway to the target scaffold.[3][4]

Proposed Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline-3-carboxylate core.[5] The synthesis begins with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[3][6] For the target molecule, 3-aminophenol is the logical starting aniline to yield the desired 5-hydroxy substitution pattern upon cyclization.

Caption: Proposed Gould-Jacobs reaction workflow for synthesizing 5-Hydroxyquinoline-3-carboxylic acid.

Detailed Experimental Protocol (Representative)

This protocol is adapted from the general Gould-Jacobs methodology.[5][6]

-

Step 1: Condensation. In a round-bottom flask, combine 3-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq). Heat the mixture with stirring at 120-140°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aniline. Upon completion, the excess DEEM can be removed under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

-

Step 2: Thermal Cyclization. Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A. Heat the mixture to reflux (approx. 250°C) for 30-60 minutes.[6] The high temperature is necessary to drive the intramolecular cyclization.[6] After cooling, the reaction mixture is diluted with an organic solvent like hexane to precipitate the cyclized product, which is then collected by filtration.

-

Step 3: Saponification (Hydrolysis). Suspend the ester product from Step 2 in a 10% aqueous sodium hydroxide solution and heat to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).[4] Cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Carefully acidify the clear filtrate with concentrated hydrochloric acid until the pH is ~2-3. The target 5-Hydroxyquinoline-3-carboxylic acid will precipitate as a solid.

-

Purification. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

| Technique | Expected Observations for 5-Hydroxyquinoline-3-carboxylic acid |

| ¹H NMR | Aromatic protons on the quinoline core (approx. 7.0-9.0 ppm), a distinct singlet for the proton at the C2 or C4 position. Broad singlets for the phenolic -OH and carboxylic acid -COOH protons (may be exchangeable with D₂O). |

| ¹³C NMR | Resonances for nine aromatic/vinylic carbons and one carbonyl carbon from the carboxylic acid (approx. 165-175 ppm). |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (approx. 2500-3300), another O-H stretch from the phenol (approx. 3200-3500), C=O stretch from the carboxylic acid (approx. 1680-1710), and C=C/C=N stretches from the aromatic rings (approx. 1450-1620). |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (C₁₀H₇NO₃ = 189.17 g/mol ). |

Part 2: Biological Activities and Therapeutic Potential

The unique arrangement of functional groups on the 5-hydroxyquinoline-3-carboxylic acid scaffold suggests a potential for multiple modes of biological action. Research on closely related analogs provides a strong basis for predicting its therapeutic utility.

Anticancer Activity

Derivatives of quinoline-3-carboxylic acid have demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines.[7][8]

-

Enhanced Selectivity: A key insight is that the carboxylic acid moiety can confer selectivity for cancer cells. The acidic tumor microenvironment promotes the neutral, unionized form of the molecule, which can more readily cross cell membranes. This leads to higher drug accumulation in cancer cells compared to healthy tissues, potentially reducing side effects.[8]

-

Mechanism of Action - Enzyme Inhibition: The anticancer effects of quinoline derivatives are often linked to the inhibition of key enzymes that are overactive in cancer cells.

-

Protein Kinase CK2: Protein Kinase CK2 is a crucial enzyme involved in cell growth, proliferation, and suppression of apoptosis. Certain quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of CK2, with IC₅₀ values in the low micromolar range.[9] Inhibition of CK2 can halt the cell cycle and induce apoptosis in cancer cells.

-

Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the DNA replication required by rapidly dividing cancer cells. The quinoline carboxylic acid scaffold is a known pharmacophore for DHODH inhibitors.[10] The carboxylic acid group is typically essential for this activity, as it forms a crucial salt bridge with an arginine residue in the enzyme's active site.[10]

-

Caption: General mechanism of competitive enzyme inhibition by 5-hydroxyquinoline-3-carboxylic acid.

Antimicrobial and Anti-inflammatory Properties

-

Antimicrobial Action: The quinoline scaffold is the basis for the highly successful quinolone class of antibiotics. Furthermore, hydroxyquinolines (particularly 8-hydroxyquinoline) are known to possess broad-spectrum antibacterial and antifungal activity. This activity is often attributed to their ability to chelate essential metal ions like Fe²⁺ and Cu²⁺, disrupting microbial enzyme function. The 5-hydroxy isomer, with its nitrogen and hydroxyl groups, is predicted to retain this metal-chelating ability, suggesting potential as an antimicrobial agent.

-

Anti-inflammatory Effects: Studies have shown that quinoline-3-and-4-carboxylic acids can exert significant anti-inflammatory effects in cellular models, comparable to classical NSAIDs like indomethacin, without showing cytotoxicity to the host cells.[7] This suggests a potential application in inflammatory disorders.

Part 3: Structure-Activity Relationships (SAR)

The biological activity of 5-Hydroxyquinoline-3-carboxylic acid is intrinsically linked to its specific chemical structure. Analysis of related compounds allows for the deduction of key SAR principles.

| Structural Feature | Role in Biological Activity | Supporting Evidence |

| Quinoline Core | Provides a rigid, planar scaffold for optimal orientation within biological targets. Allows for extensive π-π stacking interactions with aromatic residues in enzyme active sites. | The quinoline scaffold is a recurring motif in a multitude of bioactive compounds, indicating its favorable geometry for biological recognition.[1] |

| Carboxylic Acid (C3) | Often essential for activity. Acts as a key hydrogen bond donor/acceptor and can form critical salt-bridge interactions with positively charged residues (e.g., Arginine, Lysine) in enzyme active sites. Crucial for DHODH inhibition.[10] Also enhances selectivity for acidic tumor microenvironments.[8] | Hydrolysis of inactive ester precursors to the active carboxylic acid form is a common strategy that significantly boosts antiproliferative activity.[8] |

| Hydroxyl Group (C5) | Functions as a hydrogen bond donor and acceptor. Its position influences the electronic properties of the ring system. Contributes to metal-chelating and potential antioxidant properties. | The presence and position of hydroxyl groups on the quinoline ring are known to modulate antioxidant and antimicrobial activities.[11] |

| Other Positions (C2, C4, C7, etc.) | Substitution at other positions on the quinoline ring is a common strategy to modulate potency, selectivity, and pharmacokinetic properties (e.g., lipophilicity, metabolic stability). | Studies on 2,4-disubstituted quinoline-3-carboxylic acids show that modifications at these positions lead to highly potent and selective anticancer agents.[8] |

Conclusion and Future Directions

5-Hydroxyquinoline-3-carboxylic acid stands out as a promising scaffold for therapeutic development. Its synthesis is achievable through established chemical reactions like the Gould-Jacobs synthesis. Based on extensive research on its close structural relatives, the molecule is predicted to possess a compelling, multi-faceted biological profile, including selective anticancer, antimicrobial, and anti-inflammatory activities. Its mechanism is likely rooted in the inhibition of critical cellular enzymes and the ability to chelate metal ions.

This guide provides the foundational knowledge for future research, which should focus on the following areas:

-

Definitive Synthesis and Screening: The proposed synthetic route should be executed to produce and fully characterize the pure compound, followed by broad in vitro screening against panels of cancer cell lines, bacteria, and fungi to confirm its biological activities.

-

Mechanistic Elucidation: Direct enzymatic assays should be performed to confirm the inhibition of predicted targets like Protein Kinase CK2 and DHODH.

-

Lead Optimization: A medicinal chemistry program should be initiated to synthesize a library of derivatives, exploring substitutions at various positions on the quinoline ring to optimize potency, selectivity, and drug-like properties.

-

In Vivo Evaluation: The most promising optimized compounds should be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the potential of this scaffold, the scientific community can unlock new therapeutic agents to address unmet needs in oncology and infectious diseases.

References

-

Mader, M. M., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

-

Youssef, F. S., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Cain, C. K., et al. (1947). Synthesis of 5-Hydroxyquinolines. The Journal of Organic Chemistry. Available at: [Link]

-

Badowska-Roslonek, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Advanced Scientific Research. Available at: [Link]

-

Ueda, H., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Čipáková, I., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica. Available at: [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. Available at: [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Serbian Chemical Society. Available at: [Link]

-

Singh, M., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (2022). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2014). Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 5-aminoisoquinoline-3-carboxylic acid. PrepChem.com. Available at: [Link]

-

Al-Hussain, S. A., & Al-shmery, H. A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

-

ResearchGate. (2018). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ablelab.eu [ablelab.eu]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]